molecular formula C18H22N6O2S B12268607 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12268607
M. Wt: 386.5 g/mol
InChI Key: IHUXSMBYQNNJAK-UHFFFAOYSA-N
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Description

3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its hybrid structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

InChI

InChI=1S/C18H22N6O2S/c1-13-12-16(20-18(19-13)22(2)3)23-8-10-24(11-9-23)17-14-6-4-5-7-15(14)27(25,26)21-17/h4-7,12H,8-11H2,1-3H3

InChI Key

IHUXSMBYQNNJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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